molecular formula C10H6Cl2F2O3 B13726980 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid

Cat. No.: B13726980
M. Wt: 283.05 g/mol
InChI Key: OBXYQTBWCADYPU-OWOJBTEDSA-N
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Description

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is an organic compound characterized by the presence of dichloro and difluoromethoxy substituents on a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of chlorine atoms to the phenyl ring.

    Methoxylation: Addition of a difluoromethoxy group to the phenyl ring.

    Acryloylation: Attachment of the acrylic acid moiety to the substituted phenyl ring.

Each step requires specific reagents and conditions, such as the use of halogenating agents, methoxylating agents, and acryloylating agents under controlled temperatures and pressures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the compound to its oxidized form using oxidizing agents.

    Reduction: Reduction of the compound to its reduced form using reducing agents.

    Substitution: Replacement of one or more substituents on the phenyl ring with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)propionic acid
  • 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)butyric acid
  • 3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)pentanoic acid

Uniqueness

3-(2,4-Dichloro-5-(difluoromethoxy)phenyl)acrylic acid is unique due to its specific combination of dichloro and difluoromethoxy substituents on the phenyl ring, along with the acrylic acid moiety

Properties

Molecular Formula

C10H6Cl2F2O3

Molecular Weight

283.05 g/mol

IUPAC Name

(E)-3-[2,4-dichloro-5-(difluoromethoxy)phenyl]prop-2-enoic acid

InChI

InChI=1S/C10H6Cl2F2O3/c11-6-4-7(12)8(17-10(13)14)3-5(6)1-2-9(15)16/h1-4,10H,(H,15,16)/b2-1+

InChI Key

OBXYQTBWCADYPU-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)/C=C/C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1OC(F)F)Cl)Cl)C=CC(=O)O

Origin of Product

United States

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